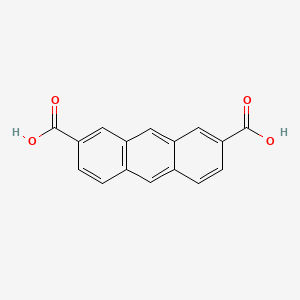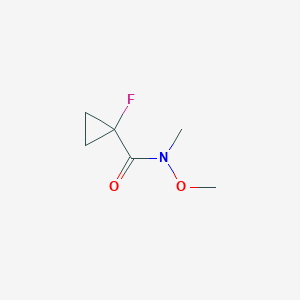
3,5-Dicyano-4-hydroxybenzoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,5-Dicyano-4-hydroxybenzoic acid: is an organic compound belonging to the class of hydroxybenzoic acids It is characterized by the presence of two cyano groups (-CN) at the 3 and 5 positions and a hydroxyl group (-OH) at the 4 position on the benzene ring
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,5-Dicyano-4-hydroxybenzoic acid typically involves multi-step organic reactions. One common method includes the nitration of 4-hydroxybenzoic acid followed by reduction and subsequent cyanation. The nitration step introduces nitro groups (-NO2) at the desired positions, which are then reduced to amino groups (-NH2). Finally, the amino groups are converted to cyano groups through a Sandmeyer reaction using copper(I) cyanide.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful control of reaction conditions, such as temperature, pressure, and the use of appropriate catalysts, to ensure high yield and purity of the final product.
化学反应分析
Types of Reactions: 3,5-Dicyano-4-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group, forming a quinone derivative.
Reduction: The cyano groups can be reduced to primary amines under suitable conditions.
Substitution: The hydroxyl group can participate in electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can achieve reduction.
Substitution: Halogenation can be carried out using halogens (Cl2, Br2) in the presence of a catalyst like iron (Fe).
Major Products:
Oxidation: Quinone derivatives.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
科学研究应用
Chemistry: 3,5-Dicyano-4-hydroxybenzoic acid is used as a building block in organic synthesis
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways involving hydroxybenzoic acids. Its derivatives may also exhibit biological activity, making it a candidate for drug development.
Medicine: The compound’s potential medicinal properties are being explored, particularly its antioxidant and anti-inflammatory effects. It may serve as a lead compound for developing new pharmaceuticals.
Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and polymers. Its derivatives may also find applications in the development of advanced materials with specific properties.
作用机制
The mechanism of action of 3,5-Dicyano-4-hydroxybenzoic acid depends on its specific application. In biological systems, it may interact with enzymes and proteins, modulating their activity. The hydroxyl group can participate in hydrogen bonding, while the cyano groups can engage in various interactions with biological targets. These interactions can influence cellular processes and pathways, leading to the compound’s observed effects.
相似化合物的比较
4-Hydroxybenzoic acid: Lacks the cyano groups, making it less reactive in certain chemical reactions.
3,5-Dihydroxybenzoic acid: Contains hydroxyl groups instead of cyano groups, leading to different chemical properties and reactivity.
3,5-Dimethoxy-4-hydroxybenzoic acid: Contains methoxy groups (-OCH3) instead of cyano groups, affecting its solubility and reactivity.
Uniqueness: 3,5-Dicyano-4-hydroxybenzoic acid is unique due to the presence of both cyano and hydroxyl groups on the benzene ring. This combination imparts distinct chemical properties, such as increased reactivity and the ability to form various derivatives. Its structure allows for diverse applications in multiple fields, making it a valuable compound for scientific research and industrial use.
属性
IUPAC Name |
3,5-dicyano-4-hydroxybenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4N2O3/c10-3-6-1-5(9(13)14)2-7(4-11)8(6)12/h1-2,12H,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWIOFTDCDANUIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C#N)O)C#N)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![7-Methyl-4-oxo-1,4-dihydro-[1,8]naphthyridine-2-carboxylic acid methyl ester](/img/structure/B8185393.png)
![rel-(1R,4R,5R)-4-Iodo-6-oxabicyclo[3.2.1]octan-7-one](/img/structure/B8185394.png)



![(2R,4R)-(2-tert-Butyl-4-methyl-5-oxo-[1,3]dioxolan-4-yl)-acetic acid](/img/structure/B8185437.png)




